Ambazone monohydrate
Overview
Description
Preparation Methods
Ambazone monohydrate can be synthesized through a two-step synthetic method. The first step involves reacting 1,4-benzoquinone with aminoguanidine to form an intermediate. In the second step, this intermediate is reacted with thiosemicarbazide to yield ambazone . Industrial production methods often involve solid-based crystallization or grinding techniques .
Chemical Reactions Analysis
Ambazone monohydrate undergoes various chemical reactions, including:
Oxidation: Ambazone can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially affecting its antimicrobial properties.
Substitution: Ambazone can undergo substitution reactions, particularly involving its amino and thiourea groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ambazone monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the formulation of antiseptic products for oral hygiene.
Mechanism of Action
The mechanism of action of ambazone monohydrate involves its interaction with bacterial cell walls, inhibiting the growth and proliferation of bacteria. It exhibits bacteriostatic activity by interfering with the synthesis of essential proteins and nucleic acids within the bacterial cells . The exact molecular targets and pathways are still under investigation, but it is known to have low mutagenic activity and minimal side effects .
Comparison with Similar Compounds
Ambazone monohydrate can be compared with other antimicrobial agents such as:
Sulfonamides: Like sulfonamides, ambazone exhibits bacteriostatic properties but has a different chemical structure and mechanism of action.
Thiosemicarbazones: Ambazone belongs to the thiosemicarbazone class of compounds, which are known for their antimicrobial and antitumor activities.
Similar compounds include:
Ambazone hydrochloride: A salt form of ambazone with improved solubility and stability.
Ambazone acetate: Another salt form with distinct physical and chemical properties.
This compound stands out due to its unique combination of antimicrobial and potential antineoplastic properties, making it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCHEYASLTJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859471 | |
Record name | Ambazone monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-12-7 | |
Record name | Ambazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambazone monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBAZONE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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